2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and an amino group, which is further linked to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and phenol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amino derivative.
Scientific Research Applications
2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
Uniqueness
2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenol moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-14-7-6-11(13-14)12-8-9-4-2-3-5-10(9)15;/h2-7,15H,8H2,1H3,(H,12,13);1H |
InChI Key |
XZSINFQYKQWFNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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